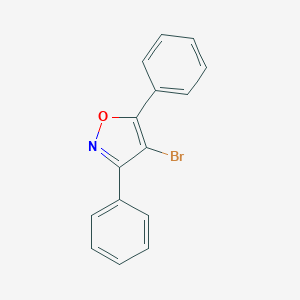

4-Bromo-3,5-diphenylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3,5-diphenylisoxazole is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

4-Bromo-3,5-diphenylisoxazole has been investigated for its antimicrobial and antiprotozoal properties . A notable study highlighted its efficacy as a dicationic compound against various microbial infections, including those caused by Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania species (responsible for leishmaniasis) . The compound's structure allows it to interact with DNA, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Activity

- Research Focus: The synthesis and evaluation of dicationic 3,5-diphenylisoxazole derivatives.

- Findings: These compounds exhibited significant activity against resistant strains of pathogens, suggesting their potential as new therapeutic agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various functionalized isoxazoles through reactions such as the Sonogashira coupling and Suzuki-Miyaura cross-coupling . These reactions allow for the introduction of diverse substituents at the 4-position of the isoxazole ring.

Synthesis Overview

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Phenyl acetylene in DMSO | 76 | |

| Suzuki-Miyaura Reaction | Phenylboronic acid in DMSO | Excellent |

Material Science Applications

The compound has also been explored for its photochemical properties . Isoxazoles are known to exhibit phototransformations under UV light, which can be harnessed in material science for developing light-responsive materials . The photochemical activity of this compound can lead to applications in photonic devices or sensors.

Photochemical Activity

- Observation: The compound undergoes transformations when exposed to UV light, leading to the formation of various products such as diphenyloxazole and phenylindole .

Thermal Stability and Rearrangement

Research indicates that this compound can undergo thermal rearrangements when subjected to high temperatures (e.g., pyrolysis at 960 °C), yielding products that could be useful in synthetic pathways or as intermediates in further chemical reactions .

化学反応の分析

Reaction Mechanisms

The mechanism of bromination generally follows an electrophilic aromatic substitution pathway, where the bromine acts as an electrophile attacking the electron-rich isoxazole ring. The presence of electron-donating groups on the phenyl rings can enhance the reactivity by stabilizing the positive charge on the intermediate formed during the reaction.

Characterization Techniques

Characterization of 4-bromo-3,5-diphenylisoxazole and its derivatives can be accomplished using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Specifically, 13C NMR provides insights into the electronic environment of carbon atoms in the molecule. For example, chemical shifts for C4 in related compounds have shown consistent upfield shifts depending on substituents on the phenyl rings .

-

Mass Spectrometry (MS) : This technique helps confirm molecular weight and structure through fragmentation patterns.

-

X-ray Crystallography : This method can be utilized to determine precise molecular geometry and torsion angles between substituents on the isoxazole ring .

NMR Chemical Shifts for this compound Derivatives

The following table summarizes 13C NMR chemical shifts for various derivatives of this compound:

| Compound | Substituents (X/Y) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

|---|---|---|---|---|

| 1Br | H/H | - | 89.43 | 165.3 |

| 2Br | H/Cl | - | 89.36 | 165.5 |

| 3Br | H/MeO | 55.1 | 89.34 | 165.1 |

| 4Br | H/EtO | 14.3 | 89.35 | 165.1 |

| ... | ... | ... | ... | ... |

This table illustrates how different substituents affect the chemical environment around carbon atoms in the isoxazole framework.

特性

CAS番号 |

10557-78-5 |

|---|---|

分子式 |

C15H10BrNO |

分子量 |

300.15 g/mol |

IUPAC名 |

4-bromo-3,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |

InChIキー |

KBTBIQOIEHEJNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。